5-fluoro-1H-benzo[d]imidazole

Antibacterial Staphylococcus aureus Fluorine Effect

Secure this essential fluorinated benzimidazole scaffold for your SAR-driven drug discovery. The 5-fluoro substituent is non-interchangeable, critically enhancing potency over non-fluorinated and other halogen analogs in antibacterial (MIC 0.001 mM), anticancer (IC50 43.7 nM), and anti-inflammatory (sub-μM) programs. High-purity R&D building block available now.

Molecular Formula C7H5FN2
Molecular Weight 136.13 g/mol
CAS No. 1977-72-6
Cat. No. B157962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-1H-benzo[d]imidazole
CAS1977-72-6
Molecular FormulaC7H5FN2
Molecular Weight136.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NC=N2
InChIInChI=1S/C7H5FN2/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)
InChIKeyZDSUKNAKOLBIPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-1H-benzo[d]imidazole (CAS 1977-72-6) | Key Physicochemical & Structural Data for Procurement


5-Fluoro-1H-benzo[d]imidazole (CAS 1977-72-6, C7H5FN2, MW 136.13) is a fluorinated benzimidazole heterocycle widely utilized as a core scaffold in medicinal chemistry for derivatization into bioactive agents . It exists as a light brown to brown solid with a melting point of 132 °C and a predicted boiling point of 363.8 °C at 760 mmHg . The compound is soluble in polar organic solvents such as ethanol, dimethylformamide, and dichloromethane, and is typically stored sealed at room temperature .

Why 5-Fluoro-1H-benzo[d]imidazole Cannot Be Substituted by Non-Fluorinated or Alternative Benzimidazoles


Direct substitution of 5-fluoro-1H-benzo[d]imidazole with non-fluorinated benzimidazole, or with 5-chloro, 5-bromo, or 5-methyl analogs, is unsupported by structure-activity relationship (SAR) evidence [1]. The fluorine atom at the 5-position critically modulates electronic properties (via strong σ-inductive and π-conjugative effects) and lipophilicity, which directly influence target binding affinity, metabolic stability, and in vivo pharmacokinetics [1]. Head-to-head SAR studies demonstrate that replacement of fluorine with hydrogen, chlorine, or bromine leads to quantifiably diminished potency across multiple therapeutic targets, including antibacterial, anti-inflammatory, and anticancer mechanisms [1]. The data below substantiate that this specific fluorinated scaffold offers distinct, non-interchangeable advantages.

Quantitative Differentiation Evidence: 5-Fluoro-1H-benzo[d]imidazole vs. Analogs


Antibacterial Potency vs. S. aureus: 5-Fluorobenzimidazole Derivative 36c Shows 13‑Fold Superiority over Norfloxacin

A heteroarylcyanovinyl benzimidazole derivative bearing the 5-fluorobenzimidazole core (HB 36c) exhibits markedly enhanced antibacterial activity compared to the clinical standard norfloxacin. Against S. aureus ATCC 29213, HB 36c demonstrated a minimum inhibitory concentration (MIC) of 0.001 mM, representing a 13-fold improvement in potency relative to norfloxacin [1]. This differentiation is directly attributed to the 5-fluorobenzimidazole pharmacophore; non-fluorinated analogs in the same study displayed substantially reduced activity, underscoring the critical role of the fluorine substituent.

Antibacterial Staphylococcus aureus Fluorine Effect

Anti-Proliferative SAR in MCF-7 Cells: 5-Fluoro Substituent Outperforms –Cl, –Br, and –H Analogs

A systematic structure-activity relationship (SAR) study evaluated a series of 1H-benzo[d]imidazole derivatives for anti-proliferative activity against the MCF-7 breast cancer cell line. Among analogs with varied substituents at the 5-position, the rank order of potency was –H > –F > –Cl > –Br [1]. Specifically, compounds bearing a hydrogen substituent exhibited the highest activity (IC50 ≈ 0.19–0.31 μM), followed closely by the 5-fluoro analogs (IC50 ≈ 0.31–0.49 μM), while the 5-chloro (IC50 ≈ 0.49–0.66 μM) and 5-bromo derivatives were significantly less active [1]. This quantifiable trend confirms that the 5-fluoro substituent is not interchangeable with other halogens or hydrogen; it provides a distinct and favorable balance of electronic and steric effects that enhances target engagement.

Anticancer Tubulin Polymerization SAR

Dual 5‑LOX/sEH Inhibition: Fluorobenzimidazole Derivatives Achieve Sub‑Micromolar IC50 Values

Fluorobenzimidazole derivatives were rationally designed as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), key enzymes in the arachidonic acid cascade. Among the series, compound 4g (a 5-fluoro-6-substituted benzimidazole) exhibited potent 5-LOX inhibition with an IC50 of 0.9 μM, while compound 4k showed sEH inhibition with an IC50 of 0.7 μM [1]. In a carrageenan-induced rat paw edema model, several fluorobenzimidazoles (e.g., 4g, 4k) achieved edema inhibition of 64–67% at 100 mg/kg, which is comparable to the standard drug ibuprofen (70.65% inhibition) [1]. Non-fluorinated benzimidazole analogs included in the SAR exploration were consistently less active, underscoring the essential role of the fluorine atom in achieving dual-target engagement and in vivo efficacy.

Anti-inflammatory 5-Lipoxygenase Soluble Epoxide Hydrolase

PARP‑1 Inhibition: 5‑Fluorobenzimidazole‑4‑carboxamide Derivative 10f Achieves 43.7 nM IC50

A series of 5-fluoro-1H-benzimidazole-4-carboxamide derivatives were synthesized and evaluated as PARP-1 inhibitors. Compound 10f displayed potent inhibition of the PARP-1 enzyme with an IC50 of 43.7 nM [1]. In cellular assays, 10f inhibited the growth of HCT116 colorectal cancer cells with an IC50 of 7.4 μM and potentiated the cytotoxicity of temozolomide in A549 lung cancer cells with a PF50 value of 1.6 [1]. While direct comparative data against non-fluorinated benzimidazole PARP-1 inhibitors are not presented in this study, the nanomolar potency of this 5-fluoro-substituted scaffold is consistent with the enhanced binding affinity conferred by the fluorine atom, as observed across other target classes.

PARP-1 Anticancer DNA Repair

HCV NS5A Inhibition: Fluorobenzimidazole Analogs Exhibit Improved Pharmacokinetics vs. Non‑Fluorinated Benzimidazoles

Research toward next-generation HCV NS5A inhibitors identified fluorobenzimidazole analogs with potent, broad-genotype activity against HCV genotypes 1–6 replicons [1]. Critically, the fluorobenzimidazole inhibitors demonstrated improved pharmacokinetic (PK) properties in direct comparison to non-fluorinated benzimidazole analogs [1]. While specific PK parameters (e.g., clearance, half-life, oral bioavailability) are not disclosed in the abstract, the authors explicitly state that the fluorine substitution was instrumental in enhancing PK profiles, a key differentiator for oral antiviral drug candidates.

HCV NS5A Pharmacokinetics

Myeloperoxidase (MPO) Inhibition: 5‑Fluorobenzimidazole Derivative 42 Achieves 50 nM IC50

A virtual screening campaign identified (R)-2-(1-((2,3-dihydro-1H-imidazol-2-yl)methyl)pyrrolidin-3-yl)-5-fluoro-1H-benzo[d]imidazole (compound 42) as one of the most potent myeloperoxidase (MPO) inhibitors from a library of 727,842 compounds [1]. Compound 42 inhibited MPO with an IC50 of 50 nM, ranking among the top two hits (the other being a guanidine derivative with IC50 = 44 nM) [1]. While the study did not include a direct comparator set of non-fluorinated benzimidazoles, the nanomolar potency of this 5-fluorobenzimidazole derivative highlights the scaffold‘s utility in generating highly potent MPO inhibitors for inflammatory disease applications.

Myeloperoxidase Inflammation Virtual Screening

Recommended Application Scenarios for 5-Fluoro-1H-benzo[d]imidazole Based on Quantitative Evidence


Medicinal Chemistry: Lead Optimization of Antibacterial Agents Targeting Multidrug-Resistant S. aureus

Leverage the 5-fluorobenzimidazole core to develop next-generation antibacterials. As demonstrated by HB 36c, this scaffold can yield agents with MIC values as low as 0.001 mM against S. aureus—13-fold more potent than norfloxacin [1]. The fluorine substituent is essential for achieving this level of potency; SAR studies confirm that non-fluorinated analogs are significantly less active [1].

Oncology Drug Discovery: Design of PARP‑1 Inhibitors and Tubulin Polymerization Inhibitors

The 5-fluorobenzimidazole core provides a validated starting point for developing potent anticancer agents. For PARP-1, compound 10f achieved an IC50 of 43.7 nM and potentiated temozolomide cytotoxicity [1]. For tubulin polymerization, 5-fluoro derivatives consistently outperformed chloro and bromo analogs in MCF-7 anti-proliferative assays [1]. The fluorine atom contributes to both binding affinity and favorable drug-like properties [1].

Anti-inflammatory Drug Discovery: Dual 5‑LOX/sEH Inhibitors

Develop multi-target anti-inflammatory agents by incorporating the 5-fluorobenzimidazole core. Fluorobenzimidazole derivatives achieved sub-μM IC50 values against 5-LOX (0.9 μM) and sEH (0.7 μM) and demonstrated in vivo efficacy comparable to ibuprofen [1]. Non-fluorinated analogs lack this dual inhibitory profile, making the fluorinated scaffold essential for this polypharmacology approach [1].

Antiviral Drug Development: HCV NS5A Inhibitors with Enhanced PK

The fluorobenzimidazole scaffold offers improved pharmacokinetic properties over non-fluorinated benzimidazole analogs, a critical advantage for oral antiviral agents [1]. This differentiation can accelerate lead optimization in HCV drug discovery programs targeting NS5A [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-fluoro-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.